molecular formula C17H20N2 B193184 1-Benzhydrylpiperazine CAS No. 841-77-0

1-Benzhydrylpiperazine

Cat. No. B193184
CAS RN: 841-77-0
M. Wt: 252.35 g/mol
InChI Key: NWVNXDKZIQLBNM-UHFFFAOYSA-N
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Patent
US04355031

Procedure details

A stirred mixture of diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol) and sodium carbonate (86 g, 0.81 mol) in toluene (400 ml) was heated at reflux for 3.5 hr. The reaction mixture was filtered. The filtrate was evaporated to dryness to give 40 g of crude product. The crude product was purified by chromatography using 10% methanol in chloroform as the eluant. Pooling of the appropriate fractions gave 4.5 g of the title compound, NMR (CDCl3) δ1.82 (s,1H), 2.3(t,J=5 Hz,4H), 2.85 (t,J=5 Hz, 4H), 4.2 (s,1H), 7.3 (m,10H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](Br)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1.[I-].[K+].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1>[C:1]1([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)Br
Name
Quantity
27.8 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
26.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
86 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hr
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give 40 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 11.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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